NVP-TNKS656

Wnt/β-catenin signaling Tankyrase inhibition Cellular reporter assays

NVP-TNKS656 is a Novartis-optimized tankyrase inhibitor engineered from the XAV939 scaffold with an enthalpy-driven thermodynamic binding signature, delivering >300-fold selectivity over PARP1/2 for unambiguous Wnt pathway modulation (HEK293 STF IC50 = 3.5 nM). Unlike generic alternatives (XAV939, IWR-1, G007-LK), NVP-TNKS656 features superior LipE, enhanced metabolic stability, and validated in vivo efficacy (70–80% Axin2 suppression at oral dose). Critical for PI3K/AKT inhibitor resistance reversal and KRAS-mutant MEK inhibitor sensitization studies. Procure with confidence—batch-specific QC with ≥98% purity.

Molecular Formula C27H34N4O5
Molecular Weight 494.6 g/mol
CAS No. 1419949-20-4
Cat. No. B611412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNVP-TNKS656
CAS1419949-20-4
SynonymsNVPTNKS656;  TNKS656;  TNKS656.
Molecular FormulaC27H34N4O5
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)N(CC3CC3)CC4=NC5=C(COCC5)C(=O)N4
InChIInChI=1S/C27H34N4O5/c1-35-21-6-4-19(5-7-21)26(33)20-8-11-30(12-9-20)16-25(32)31(14-18-2-3-18)15-24-28-23-10-13-36-17-22(23)27(34)29-24/h4-7,18,20H,2-3,8-17H2,1H3,(H,28,29,34)
InChIKeyDYGBNAYFDZEYBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancesolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NVP-TNKS656 CAS 1419949-20-4: High-Potency Selective Tankyrase Inhibitor for Wnt Pathway Research Procurement


NVP-TNKS656 (CAS 1419949-20-4), also designated TNKS656 or compound 43, is a synthetic small-molecule tankyrase inhibitor developed by Novartis that targets the poly(ADP-ribose) polymerase (PARP) family enzymes tankyrase 1 (TNKS1/PARP5a) and tankyrase 2 (TNKS2/PARP5b) [1]. The compound was derived through structure-based optimization of the XAV939 core scaffold, combining elements from multiple screening hits to yield a novel three-pocket binding mode within the PARP catalytic domain [2]. NVP-TNKS656 functions as an orally active antagonist of the Wnt/β-catenin signaling pathway, stabilizing Axin proteins and reducing downstream transcriptional activity, with demonstrated efficacy in MMTV-Wnt1 xenograft and colorectal cancer PDX models [1].

Why Generic Tankyrase Inhibitor Substitution Is Not Advisable: NVP-TNKS656 Structural and Selectivity Differentiation


Tankyrase inhibitors as a class exhibit substantial heterogeneity in potency, PARP isoform selectivity, and in vivo pharmacokinetic profiles. Simple substitution of NVP-TNKS656 with alternatives such as XAV939, IWR-1, JW55, or G007-LK is inadvisable due to fundamental differences in binding thermodynamics, selectivity windows, and oral bioavailability [1]. NVP-TNKS656 was specifically engineered from the XAV939 core to achieve an enthalpy-driven thermodynamic binding signature, superior lipophilic efficiency (LipE), and enhanced metabolic stability that are not shared across the class [2]. The compound's unique three-pocket binding mode and optimized physicochemical properties translate to measurable in vivo pharmacodynamic effects—including 70–80% suppression of Wnt target gene expression in tumor-bearing animals at oral doses—that cannot be assumed for alternative TNKS inhibitors lacking equivalent validation [1].

NVP-TNKS656 Quantitative Comparative Evidence: Potency, Selectivity, and In Vivo Pharmacodynamics


NVP-TNKS656 TNKS2 Inhibitory Potency (IC50 = 6 nM) and Cellular Wnt Reporter Activity (IC50 = 3.5 nM)

NVP-TNKS656 exhibits potent inhibition of tankyrase 2 enzymatic activity with an IC50 value of 6 nM in cell-free autoPARsylation assays [1]. In a cellular context, the compound inhibits Wnt ligand-induced signaling in HEK293 SuperTopFlash reporter gene assays with an IC50 of 3.5 nM . By comparison, the predecessor compound XAV939 was noted in the optimization studies as less potent than the dihydropyran motif that gave rise to NVP-TNKS656 [1]. The class comparator IWR-1 has reported TNKS1 IC50 values of approximately 180 nM, representing a roughly 30-fold lower potency than NVP-TNKS656 [2].

Wnt/β-catenin signaling Tankyrase inhibition Cellular reporter assays

NVP-TNKS656 Selectivity Profile: >300-Fold Discrimination Against PARP1 and PARP2

NVP-TNKS656 demonstrates high selectivity for tankyrase isoforms over the closely related PARP1 and PARP2 enzymes. In comparative enzymatic assays, NVP-TNKS656 exhibits >300-fold selectivity against PARP1 and PARP2, with some sources reporting up to 5,000-fold selectivity . Specific IC50 values for PARP1 and PARP2 are reported as >19 µM and 32 µM, respectively, compared to the 6 nM IC50 for TNKS2 . The IUPHAR/BPS Guide to Pharmacology explicitly notes that NVP-TNKS656 does not inhibit PARP1 or PARP2 at relevant concentrations [1]. In contrast, the clinical PARP inhibitor olaparib (which inhibits PARP1/2 but not TNKS) and broad-spectrum TNKS inhibitors such as JW55 (TNKS1 IC50 = 470 nM) exhibit different selectivity fingerprints.

PARP family selectivity Tankyrase-specific inhibition Off-target profiling

NVP-TNKS656 In Vivo Pharmacodynamic Efficacy: 70–80% Suppression of Wnt Target Gene Axin2 in Tumor Models

NVP-TNKS656 demonstrates robust in vivo target engagement and pathway suppression following oral administration. In athymic nude mice bearing MMTV-Wnt1 tumors, a single oral dose of NVP-TNKS656 (350 mg/kg) stabilizes Axin1 protein and reduces the Wnt/β-catenin target gene Axin2 mRNA levels by 70–80% [1]. This pharmacodynamic effect was observed within hours of dosing and correlates with the compound's favorable oral bioavailability profile [2]. While cross-study comparisons for this specific biomarker are limited for other TNKS inhibitors, the magnitude of Wnt pathway suppression achieved by NVP-TNKS656 is well-documented and reproducible [1].

In vivo pharmacodynamics Wnt pathway inhibition MMTV-Wnt1 xenograft

NVP-TNKS656 Structural Optimization and Binding Thermodynamics: Enthalpy-Driven Signature and Improved Lipophilic Efficiency

NVP-TNKS656 was developed through systematic structure-efficiency relationship (SER) optimization of the XAV939 core scaffold [1]. The optimization yielded a more stable dihydropyran motif that, when combined with elements from screening hits 2, 19, and 33, produced a novel three-pocket binding mode distinct from earlier tankyrase inhibitors [1]. NVP-TNKS656 exhibits an enthalpy-driven thermodynamic signature of binding, in contrast to entropy-driven binders, which correlates with improved selectivity and reduced off-target interactions [2]. The compound also demonstrates high lipophilic efficiency (LipE), a metric that balances potency with physicochemical properties favorable for oral bioavailability and membrane permeability [1].

Structure-efficiency relationships Thermodynamic binding Lipophilic efficiency

NVP-TNKS656 Procurement-Relevant Research Applications: Wnt Pathway Studies, Cancer Resistance Models, and In Vivo Target Validation


Wnt/β-Catenin Pathway Mechanistic Studies Requiring High-Selectivity Tankyrase Inhibition

NVP-TNKS656 is optimally suited for experiments requiring specific inhibition of tankyrase-dependent Wnt signaling without confounding PARP1/2-mediated DNA damage response effects. Its >300-fold selectivity window over PARP1/2 enables clean interpretation of Wnt pathway modulation in cell-based reporter assays (IC50 = 3.5 nM in HEK293 SuperTopFlash) and biochemical studies. The compound's well-characterized mechanism—stabilization of Axin proteins and reduction of nuclear β-catenin—is documented in multiple peer-reviewed studies [1].

Overcoming PI3K/AKT Inhibitor Resistance in Colorectal Cancer Models

In colorectal cancer patient-derived xenograft (PDX) models, NVP-TNKS656 suppresses tumor growth and reverses resistance to PI3K and AKT inhibitors. The compound promotes apoptosis and blocks Wnt/β-catenin signaling specifically in PI3K or AKT inhibitor-resistant cells [1]. High nuclear β-catenin content has been identified as a predictive biomarker for sensitivity to NVP-TNKS656 in combination with PI3K/AKT pathway inhibitors, providing a rational basis for combination therapy studies [2].

In Vivo Target Engagement and Pharmacodynamic Studies in Wnt-Driven Tumor Models

NVP-TNKS656 is validated for in vivo pharmacodynamic studies in the MMTV-Wnt1 transgenic mouse tumor model. A single oral dose of 350 mg/kg reduces Axin2 mRNA expression by 70–80%, providing a robust and reproducible biomarker readout for target engagement [1]. The compound's oral bioavailability and favorable pharmacokinetic properties support both acute and chronic dosing regimens for efficacy studies [2].

Combination Studies with MEK Inhibitors in KRAS-Mutant Cancers

NVP-TNKS656 sensitizes KRAS-mutant cancer cells to MEK inhibition via modulation of FGFR2 feedback signaling. Dual inhibition of tankyrase and MEK leads to enhanced apoptosis and antitumor activity both in vitro and in vivo [1]. This application leverages the compound's specific Wnt pathway modulation to address adaptive resistance mechanisms in MAPK pathway-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for NVP-TNKS656

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.